1-(Cyclopropylmethyl)-5-ethynyl-1H-indole
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Overview
Description
1-(Cyclopropylmethyl)-5-ethynyl-1H-indole is an organic compound that features a cyclopropylmethyl group attached to an indole ring, with an ethynyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-5-ethynyl-1H-indole can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate indole precursor followed by the introduction of the ethynyl group. The reaction conditions typically involve the use of cyclopropylmethyl halides and strong bases to facilitate the cyclopropanation reaction. The ethynyl group can be introduced using ethynyl halides under palladium-catalyzed coupling conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-5-ethynyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid
Major Products:
Oxidation: Formation of cyclopropylmethyl ketones or carboxylic acids.
Reduction: Conversion to 1-(Cyclopropylmethyl)-5-ethyl-1H-indole.
Substitution: Various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
1-(Cyclopropylmethyl)-5-ethynyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-5-ethynyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropylmethyl group may enhance the binding affinity due to its unique structural properties, while the ethynyl group can participate in π-π interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1H-indole: Lacks the ethynyl group, which may result in different reactivity and binding properties.
5-Ethynyl-1H-indole: Lacks the cyclopropylmethyl group, affecting its overall stability and interactions.
1-(Cyclopropylmethyl)-5-methyl-1H-indole: Substitutes the ethynyl group with a methyl group, altering its electronic properties .
Uniqueness: 1-(Cyclopropylmethyl)-5-ethynyl-1H-indole is unique due to the combination of the cyclopropylmethyl and ethynyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(cyclopropylmethyl)-5-ethynylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-11-5-6-14-13(9-11)7-8-15(14)10-12-3-4-12/h1,5-9,12H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHNKHLVJNNJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)N(C=C2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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